Trp-Trp-Trp
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N6O4/c34-25(13-19-16-35-26-10-4-1-7-22(19)26)31(40)38-29(14-20-17-36-27-11-5-2-8-23(20)27)32(41)39-30(33(42)43)15-21-18-37-28-12-6-3-9-24(21)28/h1-12,16-18,25,29-30,35-37H,13-15,34H2,(H,38,40)(H,39,41)(H,42,43)/t25-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCAKIVDAFTTGJ-ARVREXMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80658740 | |
| Record name | L-Tryptophyl-L-tryptophyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80658740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59005-82-2 | |
| Record name | L-Tryptophyl-L-tryptophyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80658740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Pivotal Role of Tryptophan in Peptide Science
Tryptophan is an amino acid with distinctive physicochemical properties that impart critical functions to peptides and proteins. mdpi.com Its unique indole (B1671886) side chain, which is both bulky and aromatic, plays a significant role in stabilizing protein structures and facilitating molecular binding events. researchgate.netnih.gov
The significance of tryptophan extends to several key areas:
Structural Stabilization: Tryptophan residues are crucial for maintaining the thermal stability and the tertiary and quaternary structures of proteins. mdpi.com They are often found at the interface of transmembrane helices and at the ends of membrane proteins, where they act as anchors. mdpi.com
Molecular Interactions: The indole ring of tryptophan can engage in a variety of noncovalent interactions, including hydrophobic effects, π-π stacking, and cation-π interactions. mdpi.comacs.org It can also act as a hydrogen bond donor. acs.org These interactions are fundamental to the folding and assembly of peptides and proteins.
Biological Function: Tryptophan is a precursor to important biomolecules such as the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.org In the context of peptides, tryptophan residues have been shown to be key determinants in the cellular uptake of cell-penetrating peptides. nih.gov The number of tryptophan residues in a peptide sequence can linearly increase its affinity for glycosaminoglycans, which are involved in endocytosis. nih.gov
A Model System for Innovation in Peptide Research
Advanced Approaches to H-Trp-Trp-Trp-OH Synthesis
The construction of H-Trp-Trp-Trp-OH can be achieved through both solid-phase and solution-phase methodologies. Each approach requires specific optimizations to accommodate the challenges posed by the tryptophan-rich sequence.
Solid-Phase Peptide Synthesis (SPPS) Optimizations for Tryptophan-Containing Sequences
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis. nih.gov However, the synthesis of tryptophan-rich sequences like H-Trp-Trp-Trp-OH is often complicated by issues such as the acid sensitivity of the indole side chain and potential aggregation of the growing peptide chain. nih.govcpcscientific.com
A key optimization in Fmoc-based SPPS involves the use of a protecting group for the indole nitrogen of tryptophan. While tryptophan can be used without a side-chain protecting group, the indole ring is susceptible to modification by cationic species generated during the acid-mediated cleavage of other protecting groups, particularly those from arginine residues. peptide.compeptide.com To mitigate these side reactions, Fmoc-Trp(Boc)-OH, where the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, is widely recommended. scientificlabs.co.ukchemicalbook.comottokemi.compeptide.com The Boc group is acid-labile and is removed during the final cleavage from the resin, minimizing the risk of side-chain alkylation and leading to a purer crude product. This strategy is particularly crucial when synthesizing peptides containing both tryptophan and arginine. peptide.com
The choice of scavengers during the final cleavage step is also critical. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water. For sequences prone to aggregation, optimized fast-Fmoc protocols that utilize rapid deprotection steps can be beneficial. peptide.com
Table 1: Key Considerations in SPPS of Tryptophan-Rich Peptides
| Challenge | Optimization Strategy | Rationale |
| Acid-catalyzed side reactions on indole ring | Use of Fmoc-Trp(Boc)-OH | Protects the indole nitrogen from electrophilic attack during synthesis and cleavage. researchgate.net |
| Peptide aggregation | Optimized fast-Fmoc protocols, use of pseudoproline dipeptides | Reduces intermolecular hydrogen bonding and improves solvation of the growing peptide chain. nih.gov |
| Incomplete deprotection | Use of strong acids like TMSBr for cleavage | Ensures complete removal of protecting groups, especially from multiple arginine residues. |
| By-product formation during cleavage | Addition of scavengers (e.g., TIS, EDT) | Traps reactive cationic species generated during cleavage, preventing modification of sensitive residues. |
Solution-Phase Synthetic Strategies for Peptide Construction
Solution-phase synthesis offers an alternative to SPPS and can be advantageous for large-scale production or for complex sequences. This approach typically involves the coupling of protected amino acid fragments in solution. For H-Trp-Trp-Trp-OH, this could involve a stepwise elongation or a fragment condensation strategy.
A common strategy is the use of Nα-Fmoc or Nα-Boc protected tryptophan derivatives. acs.org In Boc-based synthesis, the indole side chain can be protected with a formyl (For) group (Boc-Trp(For)-OH), which is stable to the conditions used for Boc removal but can be cleaved under specific conditions. peptide.com
Solution-phase synthesis allows for purification of intermediates at each step, which can lead to a highly pure final product. However, it is generally more labor-intensive and requires careful selection of protecting groups to ensure orthogonality, meaning that one type of protecting group can be removed without affecting others. peptide.compeptide.com
Novel Peptide Macrocyclization and Stapling Techniques Involving Tryptophan
While H-Trp-Trp-Trp-OH is a linear peptide, the unique reactivity of the tryptophan indole ring has been exploited in the development of novel macrocyclization and stapling techniques. These methods are used to constrain the peptide's conformation, often to enhance its biological activity or stability. cpcscientific.comnih.gov
One such technique involves the acid-catalyzed condensation of two tryptophan residues with an aldehyde, forming a bridge between the indole side chains. nih.gov Another advanced method is the palladium-catalyzed C-H activation of the indole ring, which can be used to form a covalent bond with another amino acid side chain, such as iodophenylalanine or iodotyrosine, creating a stapled peptide. nih.govqyaobio.com More recent developments include the use of the Petasis reaction, a multicomponent reaction that can be used for peptide stapling involving tryptophan. researchgate.net
Furthermore, late-stage macrocyclization can be achieved through the olefination of tryptophan residues at the C-2 and C-4 positions, facilitated by a palladium catalyst. researchgate.net Tertiary amine-catalyzed allylation of the tryptophan indole ring with Morita-Baylis-Hillman (MBH) carbonates is another innovative method for peptide functionalization and macrocyclization, applicable in both solution and solid phases. nih.govresearchgate.net These techniques highlight the versatility of the tryptophan residue in constructing structurally diverse and constrained peptide architectures.
Spectroscopic Techniques for Structural Characterization of H-Trp-Trp-Trp-OH and its Analogs
The determination of the three-dimensional structure of H-Trp-Trp-Trp-OH in solution is crucial for understanding its properties. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Conformational Analysis
NMR spectroscopy is a powerful tool for determining the high-resolution structure of peptides in solution. For H-Trp-Trp-Trp-OH, 1D and 2D NMR experiments would be essential. biosynth.com
The analysis of a 1H NMR spectrum of a tryptophan-containing peptide in D2O can reveal shifts in the proton signals upon changes in the peptide's environment or conformation. beilstein-journals.orgresearchgate.net For instance, the aromatic protons of the indole ring and the α- and β-protons of the tryptophan backbone are sensitive to their local environment. researchgate.net
Two-dimensional NMR techniques, such as TOCSY and NOESY, are used to assign all the proton resonances and to determine through-bond and through-space connectivities, respectively. unesp.br NOESY experiments are particularly important as they provide information about protons that are close in space (typically < 5 Å), which is used to calculate distance restraints for structural modeling. pasteur.fr The analysis of coupling constants and the temperature coefficients of amide protons can also provide valuable information about the peptide's backbone conformation and hydrogen bonding patterns. pasteur.fr
Table 2: Representative 1H NMR Chemical Shifts for Tryptophan Residues in Peptides
| Proton | Typical Chemical Shift Range (ppm) in D2O | Notes |
| Hα | 4.0 - 4.5 | Sensitive to backbone conformation. |
| Hβ | 3.0 - 3.5 | Can be influenced by side-chain rotamer populations. |
| Indole H1 | 10.0 - 10.5 | Exchangeable proton, not always observed in D2O. |
| Indole H2 | 7.2 - 7.4 | Sensitive to local electronic environment. |
| Indole H4 | 7.5 - 7.7 | Aromatic proton. |
| Indole H5 | 7.0 - 7.2 | Aromatic proton. |
| Indole H6 | 7.0 - 7.2 | Aromatic proton. |
| Indole H7 | 7.3 - 7.5 | Aromatic proton. |
Note: These are general ranges and can vary depending on the specific peptide sequence, solvent, and temperature. hmdb.ca
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides and proteins in solution. frontiersin.org The far-UV CD spectrum (typically 190-250 nm) provides information about the peptide backbone conformation, such as the presence of α-helices, β-sheets, or random coil structures. chalmers.senih.gov
For tryptophan-rich peptides like H-Trp-Trp-Trp-OH, the interpretation of CD spectra can be complex. The strong absorbance of the tryptophan indole ring in the far-UV region can interfere with the signals from the peptide backbone. cambridge.orgmdpi.com Specifically, a strong CD signal between 210 and 240 nm is often observed in Trp-rich peptides, which can mask the characteristic bands of α-helices and β-sheets. mdpi.com
Despite this challenge, CD spectroscopy can still provide valuable qualitative information. For example, a change in the CD spectrum upon binding to a membrane-mimicking environment can indicate a conformational change. chalmers.se The near-UV CD spectrum (250-350 nm) can also be informative, providing insights into the environment of the aromatic side chains. Interactions between the indole chromophores, such as in a "Trp-zipper" motif, can give rise to characteristic exciton-coupled bands in the far-UV CD spectrum. nih.gov
Infrared (IR) Absorption Spectroscopy for Peptide Backbone Conformation
Infrared (IR) absorption spectroscopy is a powerful non-destructive technique for investigating the secondary structure of peptides and proteins. The analysis of the amide bands in the IR spectrum provides valuable information about the conformation of the peptide backbone. The most informative of these are the Amide I and Amide II bands.
The Amide I band, appearing in the 1600-1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration of the peptide bond. aip.org Its frequency is highly sensitive to the hydrogen-bonding pattern and the local secondary structure, such as α-helices, β-sheets, and random coils. bio-structure.com The Amide II band, found between 1520 and 1570 cm⁻¹, arises mainly from N-H in-plane bending and C-N stretching vibrations. bio-structure.com The position and shape of these bands can be used to deduce the predominant conformation of the peptide backbone.
In the case of tryptophan-containing peptides, the presence of the bulky indole side chain can influence the backbone conformation. nih.gov For H-Trp-Trp-Trp-OH, the IR spectrum would be expected to show characteristic Amide I and Amide II bands. The precise frequencies of these bands would indicate the preferred conformation, whether it is an extended structure or a more folded one, potentially stabilized by intramolecular hydrogen bonds. Studies on similar tryptophan-containing peptides, such as Trp-Gly and Trp-Gly-Gly, have demonstrated that as the peptide chain elongates, there is a tendency to adopt a more defined, folded structure, which is reflected in their IR spectra. nih.gov
Table 1: Characteristic Infrared (IR) Amide Band Frequencies for Peptide Secondary Structures
| Secondary Structure | Amide I (cm⁻¹) | Amide II (cm⁻¹) |
| α-Helix | ~1650-1658 | ~1540-1550 |
| β-Sheet | ~1620-1640 | ~1520-1540 |
| Random Coil | ~1640-1650 | ~1535-1545 |
| β-Turn | ~1660-1685 | ~1525-1555 |
This table presents generalized frequency ranges. The exact positions can vary depending on the specific peptide and its environment.
The analysis of the IR spectrum of H-Trp-Trp-Trp-OH would involve deconvoluting the Amide I and Amide II bands to identify the contributions from different conformational states present in the sample. nih.gov
Intrinsic Tryptophan Fluorescence Spectroscopy for Conformational Dynamics and Intermolecular Interactions
The intrinsic fluorescence of the tryptophan residues makes H-Trp-Trp-Trp-OH an ideal candidate for studies of its conformational dynamics and interactions with other molecules. The indole side chain of tryptophan is a sensitive fluorophore whose emission properties are strongly influenced by its local microenvironment. mdpi.com
The fluorescence emission spectrum of tryptophan is particularly sensitive to the polarity of its surroundings. In a nonpolar environment, the emission maximum (λmax) is typically around 330-340 nm, whereas in a polar, aqueous environment, it shifts to longer wavelengths (a red shift) to around 350-360 nm. tandfonline.com This property can be used to probe the extent of solvent exposure of the tryptophan residues in H-Trp-Trp-Trp-OH. A blue-shifted emission would suggest that the tryptophan side chains are in a more hydrophobic environment, possibly due to the folding of the peptide that shields them from the solvent.
Furthermore, the fluorescence of tryptophan can be quenched by various mechanisms, providing insights into the peptide's structure and dynamics. mdpi.com Excited-state electron transfer from the indole ring to the carbonyl groups of the peptide backbone is a significant intramolecular quenching mechanism. nih.gov The efficiency of this quenching is dependent on the conformation of the peptide, as different conformations will have varying distances and orientations between the indole ring and the peptide backbone. nih.gov
Intermolecular interactions can also be studied using fluorescence quenching. The addition of external quenchers, such as acrylamide (B121943) or iodide, can provide information about the accessibility of the tryptophan residues to the solvent. nih.gov A lower quenching efficiency would indicate that the tryptophan residues are buried within a folded structure.
The binding of H-Trp-Trp-Trp-OH to other molecules can be monitored by changes in its fluorescence properties. For instance, the binding of a ligand to the peptide could lead to a change in the local environment of the tryptophan residues, resulting in a shift in the emission maximum or a change in fluorescence intensity. beilstein-journals.org This has been demonstrated in studies where the interaction of tryptophan-containing peptides with receptors or membranes was monitored through fluorescence spectroscopy. nih.govpnas.org
Table 2: Influence of Environmental Factors on Tryptophan Fluorescence Properties
| Environmental Factor | Effect on Emission Maximum (λmax) | Effect on Fluorescence Intensity/Quantum Yield |
| Increased Polarity | Red Shift (to longer wavelengths) | Generally Decreased |
| Decreased Polarity | Blue Shift (to shorter wavelengths) | Generally Increased |
| Proximity to Quenching Groups (e.g., peptide bonds) | No direct shift | Decreased |
| Binding to a Hydrophobic Pocket | Blue Shift | Increased |
| Exposure to Collisional Quenchers | No direct shift | Decreased |
This table provides general trends observed in tryptophan fluorescence.
By analyzing the steady-state and time-resolved fluorescence of H-Trp-Trp-Trp-OH, a detailed picture of its conformational landscape, dynamics, and interactions with its environment can be obtained.
Conformational Dynamics and Supramolecular Self Assembly of H Trp Trp Trp Oh
Intra- and Intermolecular Interactions Governing H-Trp-Trp-Trp-OH Conformation
The three-dimensional structure of H-Trp-Trp-Trp-OH and larger tryptophan-rich peptides is not static but exists in a dynamic equilibrium of conformations. This dynamic behavior is governed by a delicate balance of intra- and intermolecular interactions, primarily involving the bulky and aromatic indole (B1671886) side chains of the tryptophan residues.
Role of Indole Side Chains in Aromatic Stacking and Hydrophobic Interactions
The indole side chain of tryptophan is the largest among the 20 common amino acids and possesses a unique character that is both hydrophobic and aromatic. mdpi.com This dual nature allows it to participate in a diverse range of noncovalent interactions that are critical for the structure and function of peptides and proteins. mdpi.comiucr.org
These non-covalent interactions involving the indole side chain can have a profound effect on the behavior of peptides. mdpi.com For instance, the hydrophobic properties of the indole ring drive the formation of nonpolar clusters, which can be a key step in the folding pathway of proteins. ias.ac.in The unique ability of tryptophan to engage in these varied interactions plays an essential role in the functional properties of interaction surfaces and ligand binding sites within proteins. mdpi.com The aggregation of tryptophan itself into nanofibers under physiological conditions highlights the strength of these driving forces. nih.gov
Hydrogen Bonding Networks within Peptide Architectures
Hydrogen bonds are fundamental to the structure of peptides, providing directional interactions that lead to defined secondary structures like β-sheets. nih.govacs.org In tryptophan-rich peptides, hydrogen bonding networks are extensive and crucial for stabilizing self-assembled architectures. researchgate.netnih.govacs.org The peptide backbone itself, with its amide (N-H) and carbonyl (C=O) groups, is a primary participant in forming these networks. rsc.orgrsc.org
Furthermore, the tryptophan indole ring contains a nitrogen atom (N-H) that can act as a hydrogen bond donor, adding another layer of complexity and stability to the network. iucr.orgias.ac.in The interplay between hydrogen bonding and π-π stacking is often cooperative; the formation of one type of interaction can promote and strengthen the other, leading to highly stable and ordered supramolecular structures. rsc.orgrsc.org The dimensionality of these hydrogen bond networks—whether they form two-dimensional layers or more rigid three-dimensional frameworks—can significantly influence the macroscopic properties of the resulting peptide materials. researchgate.netnih.govacs.org For example, 3D hydrogen bond networks generally result in materials with higher mechanical strength and stability compared to those with 2D networks. nih.govacs.org
Cross-Strand Tryptophan-Tryptophan Pair Stabilization in β-Hairpin Motifs
A striking example of the stabilizing power of tryptophan interactions is found in the "tryptophan zipper" (trpzip) motif. pnas.orgnih.govpnas.org This structural motif, found in artificially designed β-hairpins, capitalizes on the interaction between pairs of tryptophan residues on opposite strands of the hairpin. pnas.orgacs.orgacs.org These cross-strand interactions, typically involving an edge-to-face (EtF) stacking geometry between the indole rings, are exceptionally stabilizing. acs.orgacs.orgresearchgate.netacs.org
The stability conferred by these Trp-Trp pairs is so significant that it allows for the creation of short peptides (as few as 12 amino acids) that fold into stable, monomeric β-hairpins in water without the need for artificial crosslinks. pnas.orgwikipedia.org The folding free energies of these trpzip peptides are substantially greater than those of previously reported β-hairpins. nih.gov Studies have shown that cross-strand interacting tryptophan residues with an EtF orientation have the most substantial impact on hairpin stability. researchgate.netacs.org The combination of two such Trp-Trp pairs can interdigitate in a zipper-like fashion, creating a well-defined tertiary fold. mdpi.compnas.orgwikipedia.org
| Peptide Variant (based on Trpzip2) | Key Feature | Impact on Stability | Reference |
| Native Trpzip2 (SWTWENGKWTWK) | Two cross-strand Trp-Trp pairs (W2-W11, W4-W9) | High stability, well-defined β-hairpin | acs.org |
| Valine Substitution Variants | Specific Trp residues replaced with Valine | Reduced stability, demonstrates the importance of specific Trp-Trp interactions | acs.org |
| Diagonal Interaction Variant (Trp2-Trp9) | Parallel orientation | Contributes to spectral response but does not independently stabilize the structure | acs.org |
| Edge-to-Face Interaction Variant | Optimal stacking geometry | Strongest impact on hairpin stability | researchgate.netacs.org |
Self-Assembly Mechanisms and Nanostructure Formation by Tryptophan-Rich Peptides
The same intermolecular forces that govern the conformation of a single peptide chain also drive the hierarchical self-assembly of multiple peptide molecules into well-ordered nanoscale structures. Tryptophan-rich peptides, including H-Trp-Trp-Trp-OH, are particularly effective building blocks for these bottom-up fabrication processes. researchgate.netnih.gov
Factors Influencing Peptide Self-Assembly and Gelation Properties
The self-assembly of tryptophan-rich peptides is a highly regulated process influenced by a variety of internal and external factors. The specific amino acid sequence is paramount, as the number and position of tryptophan residues affect the biological and assembly properties. chalmers.senih.gov Key factors that control the assembly process include:
Peptide Concentration: Self-assembly is a concentration-dependent phenomenon. nih.govnih.gov Below a critical concentration, peptides exist as monomers, while above it, they begin to aggregate into larger structures.
pH and Ionic Strength: Changes in pH can alter the charge state of the peptide's terminal groups and any ionizable side chains, modifying the electrostatic interactions that can either promote or inhibit assembly. nih.govresearchgate.net
Solvent: The choice of solvent can dramatically impact solubility and the nature of the self-assembled structures. d-nb.info
These factors collectively modulate the delicate balance of π-stacking, hydrogen bonding, hydrophobic, and electrostatic interactions. researchgate.net When these interactions are optimized, tryptophan-rich peptides can form hydrogels, which are three-dimensional networks of peptide nanofibers that entrap large amounts of water. researchgate.netnih.gov The introduction of tryptophan residues into peptide sequences has been shown to promote these interactions, leading to supramolecular hydrogels with low minimum gelation concentrations. researchgate.netnih.govacs.org
| Factor | Influence on Self-Assembly | Observed Outcome | Reference(s) |
| Peptide Concentration | Governs the transition from monomers to aggregates. | Formation of spherical aggregates at low concentration and fibrous structures at high concentration. | nih.gov |
| pH | Alters electrostatic interactions by changing protonation states. | Can trigger morphological changes from ribbons to nanotubes. | nih.govresearchgate.net |
| Temperature | Affects hydrophobic interactions and thermodynamics. | Can induce or enhance gelation and stiffness. | nih.gov |
| Peptide Sequence | The number and position of Trp residues dictates interaction strength. | Increasing Trp content can enhance affinity for surfaces and trigger specific assembly pathways. | chalmers.senih.gov |
Formation of Twisted Helical Morphologies and Peptide Nanotubes
The self-assembly of tryptophan-rich peptides often leads to the formation of distinct and elegant nanostructures, most notably nanofibers, twisted or helical ribbons, and nanotubes. researchgate.netnih.govacs.orgresearchgate.net The process is hierarchical: individual peptide molecules first assemble into primary structures like β-sheets or β-hairpins. nih.gov These initial assemblies then grow into elongated nanofibers or ribbons.
The inherent chirality of the amino acid building blocks often imparts a twist to these growing structures. This twisting can cause flat ribbons to coil into helical ribbons or even close upon themselves to form hollow peptide nanotubes. researchgate.net For example, studies have shown that peptides rich in tryptophan can generate self-assembled nanostructures with twisted helical morphologies. researchgate.netnih.govacs.org Even the single amino acid tryptophan can self-assemble into nanotubes under certain conditions. d-nb.info These nanotubes are stabilized by a network of hydrogen bonds and stacking interactions. d-nb.infocore.ac.uk The final morphology is a result of the precise molecular arrangement dictated by the peptide sequence and the environmental conditions during assembly. researchgate.net
Hierarchical Assembly of Tryptophan Zipper Peptides into Ordered Structures
The trilryptophan peptide, H-Trp-Trp-Trp-OH, serves as a fundamental building block for a class of peptides known as tryptophan zippers (Trpzips). These short peptides are engineered with multiple tryptophan residues that facilitate a "zipper-like" interaction, promoting self-assembly into well-defined β-hairpin structures. scioverleaf.orgnih.gov This self-assembly is not limited to the formation of individual folded monomers; instead, it extends into a hierarchical process, leading to the creation of complex, ordered supramolecular structures. researcher.lifenih.gov
This hierarchical assembly begins with the folding of the peptide chain, stabilized by cross-strand pairing of the indole rings of the tryptophan residues. nih.gov These folded β-hairpins then act as building blocks, assembling further into larger networks. nih.govresearchgate.net A significant outcome of this process is the formation of hydrogels, which are highly hydrophilic polymeric networks. scioverleaf.orgresearchgate.net These Trpzip hydrogels are a prime example of how molecular self-assembly can lead to materials with emergent properties. nih.gov
The resulting structures are dynamic hierarchical networks formed through reversible supramolecular assembly. nih.govresearchgate.net Research has demonstrated that these hydrogels exhibit remarkable characteristics, including tunable viscoelasticity, self-healing capabilities, and inherent antimicrobial properties. scioverleaf.orgnih.gov The unique yield-stress property of these materials allows for practical applications such as the immediate harvest of embedded cells and syringe extrusion for bioprinting and cell delivery. nih.govresearchgate.net The ability of these peptides to form such ordered, functional materials from the bottom-up highlights the power of the tryptophan zipper motif as a versatile component in the field of biotechnology and soft materials science. scioverleaf.orgnih.gov
Computational Modeling and Simulation of H-Trp-Trp-Trp-OH Dynamics
Computational methods provide powerful insights into the dynamic behavior and energetic landscapes of peptides like H-Trp-Trp-Trp-OH. Techniques such as Molecular Dynamics (MD) simulations, Density Functional Theory (DFT), and computational docking allow for the exploration of its conformational states, electronic properties, and potential interactions at an atomic level of detail.
Molecular Dynamics (MD) Simulations for Conformational Ensembles and Folding Kinetics
Molecular Dynamics (MD) simulations have become an indispensable tool for studying the folding pathways and conformational flexibility of peptides. For tryptophan-rich peptides, such as the well-studied Trp-cage and Trp-zipper models, MD simulations provide atomic-resolution insights into their folding kinetics and thermodynamics. aip.orgpnas.org These simulations can track the trajectory of every atom over time, revealing the complex dance of conformational changes that lead to a stable, folded structure. acs.org
MD studies on Trp-zippers have successfully predicted folding rates that show strong agreement with experimental data from techniques like laser temperature-jump spectroscopy. pnas.org For example, simulations have estimated folding times in the microsecond range, which aligns with experimental observations. pnas.org The folding process is often characterized by the formation of a hydrophobic core, where the tryptophan side chains play a crucial role. plos.org The simulations reveal that folding is not a simple two-state process but often involves intermediate states. acs.orgplos.org For the Trp-cage miniprotein, studies indicate the formation of a native-like folding intermediate where the α-helix forms before the final collapse of the hydrophobic cage. acs.org
The conformational ensemble sampled by MD simulations can be analyzed to understand the stability of the folded state. The potential energy analysis suggests that both van der Waals forces and electrostatic interactions contribute to the stability of the folded conformations. mdpi.com The simulations can also pinpoint key events in the folding pathway, such as the reorganization of the outer tryptophan side chains which can act as a barrier to unfolding. pnas.orgplos.org
| Peptide | Simulated Folding Rate (μs) | Experimental Folding Rate (μs) | Experimental Technique |
|---|---|---|---|
| TZ1 | 5–7 | 6.3 ± 0.3 | Fluorescence T-jump |
| TZ2 | 3–6 | 1.8 | Fluorescence T-jump |
| TZ2 | 3–6 | 2.5 | IR T-jump |
Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, providing a detailed understanding of bonding, charge distribution, and reactivity. scispace.com For peptides like H-Trp-Trp-Trp-OH, DFT calculations are particularly useful for analyzing the non-covalent interactions between the aromatic tryptophan side chains, which are critical for stabilizing the folded structure. ajol.info
DFT studies on tryptophan-containing dipeptides, such as Val-Trp, reveal how folding affects the molecule's electronic properties. ajol.info By calculating parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can assess the electronic stability and reactivity of different conformations. ajol.inforsc.org The geometry, energy parameters, and molecular electrostatic potential (MEP) map can be computed for various structures, highlighting the redistribution of electron density upon folding. ajol.info
These calculations can also predict the strength and geometry of intramolecular hydrogen bonds, which are key stabilizing forces. ajol.info For instance, DFT can identify hydrogen bonds between the backbone amide groups and carbonyl oxygens, or between terminal groups. ajol.info The theory provides an accurate description of the energy distribution of occupied electronic states, which can be compared with experimental photoelectron spectroscopy data after applying appropriate energy shifts. rsc.org DFT methods, often combined with dispersion corrections, are essential for accurately modeling the van der Waals interactions inherent in the π-π stacking of tryptophan indole rings. rsc.org
| Atomic Pair | Distance in Extended Structure (Å) | Distance in Folded Structure (Å) |
|---|---|---|
| N1-O28 | 6.0 | 2.6 |
| N1-O29 | 7.1 | 4.8 |
| H4-O28 | 6.3 | 1.5 |
Computational Docking Studies for Ligand-Peptide Interactions
Computational docking is a modeling technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to another (a receptor). nih.govacademie-sciences.fr In the context of H-Trp-Trp-Trp-OH or larger tryptophan-zipper assemblies, docking studies can elucidate how small molecules might interact with the peptide's surface or within specific binding pockets.
The docking process typically involves generating a multitude of possible binding poses for a ligand and then using a scoring function to rank them, often in terms of binding free energy (kcal/mol). academie-sciences.fruzh.ch This methodology allows for the analysis of intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking. nih.govcore.ac.uk For tryptophan-rich structures, the indole rings are of particular interest, as they can form significant hydrophobic and π-stacking interactions with ligands. nih.gov
Docking studies are validated by their ability to reproduce the known binding modes of co-crystallized ligands in protein structures. academie-sciences.fr The results can identify key residues responsible for selective binding. nih.gov For example, studies on dopamine (B1211576) receptors have shown that tryptophan residues within the binding pocket are crucial for stabilizing ligands through π-π stacking interactions. nih.gov By analyzing the binding energies and the specific atomic contacts, researchers can screen virtual libraries of compounds to identify potential binders or inhibitors, guiding further experimental investigation. nih.gov
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki, μM) |
|---|---|---|
| Aleuritolic acid (L12) | -8.48 | 0.61 |
| Compound X | -7.48 | N/A |
| Compound Y | -6.90 | N/A |
Biological and Biomedical Implications of H Trp Trp Trp Oh
Modulation of Protein Amyloidogenesis and Aggregation Pathways
The self-assembly of proteins into highly stable, cross-β-sheet fibrillar structures known as amyloid fibrils is a hallmark of numerous debilitating human disorders, including Alzheimer's and Parkinson's diseases, and type II diabetes. nih.govresearchgate.net Despite the lack of sequence homology among the various proteins implicated in these diseases, a common feature is often the presence of aromatic amino acid residues within their hydrophobic cores, which are crucial for the self-assembly process. nih.gov Targeting these aromatic regions with small molecules represents a promising therapeutic strategy. nih.govresearchgate.net Peptides rich in tryptophan, such as H-Trp-Trp-Trp-OH, have emerged as potent modulators of these aggregation pathways.
Research has demonstrated that tryptophan-containing molecules can effectively inhibit the formation of amyloid fibrils across a range of disease-associated proteins. The aromatic indole (B1671886) side chain of tryptophan is believed to play a direct role by targeting the aromatic recognition interfaces of amyloidogenic proteins, thereby disrupting the molecular associations that lead to fibril formation. nih.gov
Human Pancreatic Amylin (hIAPP) and Aβ-peptide: H-Trp-Trp-Trp-OH and related tryptophan-bearing molecules have been shown to inhibit the aggregation of human pancreatic amylin (also known as islet amyloid polypeptide or hIAPP), which is associated with type II diabetes, and the amyloid-beta (Aβ) peptide, a key player in Alzheimer's disease. nih.govresearchgate.netnih.gov Studies using techniques like Thioflavin T (ThT) fluorescence assays, which measure amyloid growth, confirm that tryptophan-based compounds can significantly reduce fibril formation in a dose-dependent manner. nih.govfrontiersin.org For instance, certain hairpin peptides containing Trp-Trp pairs were found to be more effective inhibitors of hAM amyloidogenesis than rat amylin, a non-amyloidogenic counterpart. acs.org
α-Synuclein: The aggregation of α-synuclein is the pathological hallmark of Parkinson's disease. mdpi.compreprints.org Tryptophan-containing hairpin peptides have been shown to modulate the aggregation of α-synuclein, indicating the broad applicability of these inhibitory motifs. nih.govacs.org
Transthyretin: While direct studies on H-Trp-Trp-Trp-OH and transthyretin are less detailed in the provided context, the general principle of using inhibitory peptides to disrupt fibril formation is applicable to transthyretin amyloidosis. google.comresearchgate.net The strategy involves designing peptides that interfere with the critical "steric zipper" sequences responsible for amyloid fibril stability. google.com
A key mechanism by which H-Trp-Trp-Trp-OH and similar peptides exert their inhibitory effects is by intervening early in the aggregation cascade. They can intercept toxic preamyloid intermediates, such as oligomers, and redirect them toward forming non-amyloidogenic, off-pathway aggregates. nih.govacs.org
In the case of α-synuclein, the addition of active hairpin peptides containing Trp-Trp pairs led to the rapid formation of insoluble aggregates that lacked the typical characteristics of amyloid fibrils. nih.govacs.org This suggests that the peptides capture a preamyloid state of α-synuclein and divert its aggregation pathway, preventing the formation of mature, toxic fibrils. nih.govacs.org This diversion is a critical therapeutic strategy, as early pre-fibrillar aggregates are considered to be the most cytotoxic species in many amyloid-related diseases. mdpi.compreprints.org
The morphology of the resulting aggregates is also profoundly affected. Transmission electron microscopy (TEM) has confirmed that in the presence of tryptophan-based inhibitors, the formation of long, well-ordered fibrils is substantially reduced. frontiersin.orgacs.org For α-synuclein, the aggregates formed in the presence of inhibitory hairpins were described as having an "abnormal morphology," further supporting the diversion to an off-pathway, non-amyloidogenic state. nih.govacs.org Similarly, for Aβ, Naphthoquinone-Tryptophan (NQTrp) hybrids were shown to cause a drastic reduction in the typical large, ribbon-like fibrils. frontiersin.org
Tryptophan's role in protein aggregation is complex and context-dependent. While exposed tryptophan residues can, under certain conditions, promote aggregation due to their hydrophobicity, they are also key to designing potent aggregation inhibitors. researchgate.netoup.com
Inhibition: The inhibitory action stems from the ability of the tryptophan indole ring to engage in hydrophobic and π-π stacking interactions. frontiersin.org When incorporated into inhibitor peptides, tryptophan can effectively intercalate into amyloid structures or bind to aggregation-prone regions of amyloidogenic proteins, disrupting the self-assembly process. nih.govfrontiersin.org The large, bulky side chain can create steric hindrance, preventing the tight packing required for fibril formation. tandfonline.com
Triggering: Conversely, the intrinsic hydrophobicity of tryptophan means that when this normally buried residue becomes exposed (e.g., in unfolded or partially folded protein states), it can facilitate intermolecular clustering and initiate aggregation. researchgate.netoup.com The tendency of tryptophan to establish interactions is a key determinant in both its structural role in native proteins and its potential to drive misfolding and aggregation when that structure is compromised. oup.com Studies on Trpzip β-hairpins suggest that aggregation can be driven by non-native hydrophobic stacking of tryptophan residues. acs.org
Interactive Table: Effect of Tryptophan-Containing Peptides on Amyloid Systems
| Amyloidogenic Protein | Inhibitor Type | Observed Effect | Key Findings |
| Human Pancreatic Amylin (hAM/IAPP) | Hairpin peptides with Trp-Trp pairs | Inhibition of fibril formation | Increased lag time; Diminished ThT fluorescence; More effective than rat amylin. nih.govacs.org |
| α-Synuclein | Hairpin peptides with Trp-Trp pairs | Diversion to non-amyloid aggregates | Earlier appearance of insoluble, non-amyloid aggregates; Abnormal fibril morphology. nih.govacs.org |
| Amyloid-beta (Aβ) | Naphthoquinone-Tryptophan (NQTrp) hybrids | Inhibition of aggregation and oligomer formation | Drastic reduction of ribbon-like fibrils; IC50 value of 50 nM for Aβ1–42. frontiersin.org |
| Multiple Proteins (Aβ, α-syn, IAPP, etc.) | Generic NQTrp hybrids | Generic inhibition of amyloid formation | Efficiently inhibited aggregation across multiple amyloidogenic proteins. researchgate.net |
Influence on Aggregation Kinetics and Aggregate Morphology
Antimicrobial Activities and Membrane Interactions of H-Trp-Trp-Trp-OH
Tryptophan-rich peptides represent a promising class of antimicrobial peptides (AMPs), which are key components of the innate immune system. nih.gov Their mechanism of action is often tied to their ability to interact with and disrupt microbial cell membranes.
The antimicrobial action of tryptophan-based peptides is multifaceted, involving both direct interaction with the bacterial membrane and potentially other mechanisms like the flocculation of bacterial cells.
Membrane Interaction and Disruption: The primary mechanism involves the peptide's interaction with the bacterial cell membrane. nih.gov Cationic residues, often paired with tryptophan in designed AMPs, facilitate initial electrostatic binding to the negatively charged components of bacterial membranes (like lipopolysaccharides (LPS) in Gram-negative bacteria or lipoteichoic acid in Gram-positive bacteria). mdpi.comfrontiersin.org Following this initial binding, the hydrophobic tryptophan residues play a crucial role. mdpi.com The bulky, aromatic indole side chain has a strong propensity to insert into the hydrophobic core of the lipid bilayer. frontiersin.orgnih.gov This insertion disrupts the packing of the lipid acyl chains, leading to membrane destabilization, increased permeability, pore formation, and ultimately, cell lysis and death. mdpi.comasm.org The deep burial of tryptophan residues into the membrane has been confirmed by shifts in tryptophan's natural fluorescence emission spectra. nih.govfrontiersin.org
Bacterial Flocculation: Some peptides, particularly those derived from natural sources like Moringa oleifera seeds, exhibit flocculating activity, causing bacteria to aggregate and sediment. asm.org While this is a distinct mechanism from direct bactericidal action, it contributes to clearing bacteria from a solution. Mechanistic studies suggest that different structural parts of a peptide may be responsible for flocculation versus direct killing. asm.org In some cases, intracellular biomass flocculation has been observed under transmission electron microscopy after peptide treatment, suggesting it may be a contributing antibacterial mechanism. nih.govasm.org
Role of Tryptophan in Aggregation on Membrane Surfaces: The tryptophan residue not only facilitates membrane insertion but can also promote peptide self-association or aggregation on the surface of the lipid bilayer through π-π interactions. asm.orgacs.org This aggregation can increase the local concentration of the peptide on the membrane, enhancing its disruptive power and contributing to the formation of pores or channels through models like the "barrel-stave," "toroidal pore," or "carpet" mechanisms. nih.govasm.org
Activity Against Gram-Positive and Gram-Negative Bacteria (e.g., E. coli, S. aureus)
Tryptophan-rich peptides, including sequences containing the Trp-Trp-Trp motif, have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. cambridge.org The natural peptide Tritrpticin, for example, features a this compound core and is active against a wide range of bacteria. cambridge.org Synthetic self-assembling peptides incorporating tryptophan have shown a strong preference for interacting with bacterial lipid membranes, leading to the death of pathogens like Escherichia coli and Staphylococcus aureus. acs.org
The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. Studies on various tryptophan-rich peptides have yielded promising MIC values. For instance, a series of Trp-rich amphiphiles demonstrated potent activity, with the peptide VW5 showing an MIC of 1µM against Pseudomonas aeruginosa. frontiersin.org Similarly, trivalent peptide conjugates based on an Arg-Trp repeat motif have shown good to high activity against Gram-positive bacteria. rsc.org
| Peptide/Compound | Bacterial Strain | Type | MIC (µM) | Source |
| VW5 | P. aeruginosa ATCC 27853 | Gram-Negative | 1 | frontiersin.org |
| VW5 | S. aureus ATCC 29213 | Gram-Positive | 2 | frontiersin.org |
| Trivalent Peptide (10b) | S. aureus | Gram-Positive | 1.8 - 7.3 | rsc.org |
| K6L2W3 (Peptide) | E. coli KCTC 1682 | Gram-Negative | 4 | koreascience.kr |
| K6L2W3 (Peptide) | S. aureus KCTC 1621 | Gram-Positive | 4 | koreascience.kr |
| k6l2w3 (Peptoid) | E. coli KCTC 1682 | Gram-Negative | 4 | koreascience.kr |
| k6l2w3 (Peptoid) | S. aureus KCTC 1621 | Gram-Positive | 8 | koreascience.kr |
This table is interactive. Users can sort columns to compare data.
Design Principles for Enhanced Antimicrobial Properties in Tryptophan-Containing Peptides
The design of potent antimicrobial peptides (AMPs) based on tryptophan content follows several key principles aimed at optimizing their interaction with bacterial membranes while minimizing toxicity to host cells.
Amphipathicity and Cationicity : A critical design feature is the creation of an amphipathic structure, where hydrophobic tryptophan residues are segregated from positively charged residues like arginine or lysine. beilstein-journals.org Increasing the net positive charge and the degree of amphipathicity can significantly enhance antimicrobial potency. beilstein-journals.org Hydrophobicity is also a key parameter, with many effective peptides having a hydrophobic residue percentage between 40% and 60%. sci-hub.se
Role and Position of Tryptophan : Tryptophan is unique due to its bulky indole side chain, which preferentially anchors the peptide at the water-membrane interface of the lipid bilayer. cambridge.orgfrontiersin.org The position of tryptophan residues is crucial; for example, placing them at the ith and ith+4 positions can stabilize α-helical structures and improve activity. frontiersin.org Studies indicate that a minimum of six amino acids is often necessary for high antimicrobial activity in these peptides. nih.gov
Optimal Number of Tryptophan Residues : While tryptophan is essential for activity, there is an optimal number of residues. Tagging a peptide with a this compound sequence has been shown to significantly lower its MIC. mdpi.com However, further increasing the tag length to five tryptophan residues did not improve antimicrobial effects but did increase hemolytic activity, suggesting a delicate balance is required. mdpi.com
Structural Modifications : Advanced design strategies include chemical modifications to enhance stability and efficacy. Arylation of tryptophan-containing peptides has been shown to improve biological activity while maintaining low hemolytic activity. sci-hub.se Another approach involves replacing tryptophan with bulky synthetic amino acids like β-naphthylalanine to increase the amphipathicity of the peptide's hydrophobic face and improve its ability to penetrate cell membranes. sci-hub.se
Antiviral Properties and Viral Attachment Inhibition by Tryptophan Trimers
Derivatives based on a tryptophan trimer scaffold have emerged as potent inhibitors of viral infection, particularly against flaviviruses. These compounds act at the earliest stage of the viral life cycle: entry into the host cell.
Inhibition of Flavivirus Replication (e.g., Dengue and Zika Virus)
A class of tryptophan trimers and tetramers has been identified as potent inhibitors of both Dengue virus (DENV) and Zika virus (ZIKV) infection in vitro. nih.govasm.orgnih.gov These compounds demonstrate activity in the low micromolar range and are effective against all four serotypes of DENV as well as multiple strains of ZIKV. nih.govasm.orgkuleuven.beasm.org The antiviral activity is observed in various human and non-human primate cell lines. kuleuven.be
Structure-activity relationship (SAR) studies revealed that specific chemical modifications are essential for antiviral potency. The presence of additional phenyl rings with substituents at the N1 or C2 position of the indole side chain was found to be a requirement for the antiviral activity against both viruses. nih.govasm.orgnih.gov
| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Source |
| AL439 | Zika Virus (ZIKV) | 5.8 ± 1.1 | 80.0 ± 30.0 | 18.8 | mdpi.com |
| AL440 | Zika Virus (ZIKV) | 3.3 ± 1.4 | 98.0 ± 3.0 | 29.7 | mdpi.com |
EC₅₀: 50% effective concentration. CC₅₀: 50% cytotoxic concentration. This table is interactive. Users can sort columns to compare data.
Interference with Viral Envelope Glycoprotein Interactions
The mechanism of action for these tryptophan trimers is the inhibition of viral entry by interfering with the attachment process. kuleuven.beasm.org Mechanistic studies have shown that these molecules directly interact with the viral envelope glycoprotein, which is essential for binding to host cell receptors. nih.govnih.gov
Specifically, for the Dengue virus, the compounds were found to bind to Domain III of the DENV envelope protein. kuleuven.beasm.org This domain plays a pivotal role in the virus's ability to attach to host cells. kuleuven.be By interacting with this domain, the tryptophan trimers effectively block the virus from binding to its receptors on the cell surface, thus preventing infection from occurring. nih.govnih.gov This mode of action as an entry inhibitor makes these compounds a promising avenue for developing antiviral therapeutics. asm.orgkuleuven.be
Advanced Biomaterial Applications of Tryptophan-Based Peptides
The inherent self-assembly properties of tryptophan-containing peptides make them excellent building blocks for advanced biomaterials, particularly hydrogels for biomedical use. acs.org
Engineering of Self-Assembled Hydrogels for Biomedical Applications
The aromatic indole group of tryptophan plays a key role in driving the self-assembly of peptides into ordered nanostructures through hydrogen bonding and π-π stacking interactions. acs.org This has led to the rational design of tryptophan-based peptides that form functional hydrogels under physiological conditions. nih.govmdpi.com
A notable example is the development of short peptides based on the "tryptophan zipper" (trpzip) motif. nih.gov These peptides self-assemble into hierarchical networks that form hydrogels with a range of desirable properties:
Tunable Mechanics : The hydrogels exhibit tunable viscoelasticity and unique yield-stress properties. nih.gov
Self-Healing : The materials are self-healing, a valuable trait for dynamic biomedical applications. nih.govacs.org
Injectability : Their shear-thinning nature makes them amenable to syringe extrusion, allowing for minimally invasive delivery and bioprinting. nih.govresearchgate.net
Innate Bioactivity : Trpzip hydrogels are inherently antimicrobial and can support complex biological processes, such as the propagation of human intestinal organoids with correct polarization. nih.gov
These hydrogels can also be combined with natural polymers like gellan gum to create hybrid materials with enhanced gelation kinetics, stability, and bioactivity, further expanding their utility as scaffolds for cell culture and tissue engineering. acs.org
Design of Tissue Engineering Scaffolds and Extracellular Matrix Mimics
The tripeptide H-Trp-Trp-Trp-OH, composed of three consecutive L-tryptophan residues, holds significant potential in the design of biomaterials for tissue engineering, particularly as a building block for scaffolds that mimic the natural extracellular matrix (ECM). This potential is rooted in the inherent properties of the tryptophan amino acid and the principles of peptide self-assembly. Peptides that can self-assemble into organized nanostructures, such as nanofibers and hydrogels, are of great interest in regenerative medicine because they can create three-dimensional environments that support cell growth, proliferation, and differentiation. frontiersin.orgfrontiersin.org
The self-assembly process of peptides like H-Trp-Trp-Trp-OH is primarily driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and notably, π-π stacking. frontiersin.org The indole side chains of the tryptophan residues are aromatic and hydrophobic, making them highly conducive to π-π stacking interactions, where the aromatic rings of adjacent molecules align and interact. rsc.org These interactions are a crucial driving force for the spontaneous organization of the peptides into stable, ordered supramolecular structures. acs.org In an aqueous environment, the hydrophobic tryptophan residues tend to aggregate to minimize contact with water, further promoting the formation of a stable, nanofibrous network that constitutes the scaffold. frontiersin.org
Hydrogels formed from self-assembling peptides (SAPs) are particularly valuable as ECM mimics. mdpi.com They are highly hydrated, can be biodegradable, and often exhibit biocompatibility. mdpi.comnih.gov The resulting nanofibrous architecture of these hydrogels closely resembles the structure of natural ECM proteins like collagen, providing topographical cues that can influence cell behavior. frontiersin.orgresearchgate.net While direct studies engineering tissues with pure H-Trp-Trp-Trp-OH scaffolds are not extensively documented, the fundamental characteristics of tryptophan-rich peptides provide a strong basis for their application. By modifying peptide sequences, it's possible to create materials that not only provide structural support but also present bioactive signals to cells, further enhancing their function as ECM mimics. frontiersin.orgrsc.org The design of such scaffolds can be tailored by controlling factors like peptide concentration and environmental conditions (e.g., pH, ionic strength) to modulate the mechanical properties and morphology of the resulting hydrogel. nih.gov
Table 1: Characteristics of Tryptophan-Rich Peptides for ECM Mimicry
| Property | Contribution of Tryptophan Residues | Relevance to ECM Mimics | Citations |
|---|---|---|---|
| Self-Assembly | The aromatic indole side chains drive assembly through strong π-π stacking and hydrophobic interactions. | Forms stable, nanofibrous 3D networks that replicate the architecture of natural ECM. | frontiersin.orgrsc.orgacs.org |
| Hydrophobicity | Tryptophan is one of the most hydrophobic natural amino acids. | Promotes the formation of a stable hydrogel scaffold in aqueous physiological environments. | rsc.orgfrontiersin.org |
| Biocompatibility | Assembled from natural amino acids, they are generally well-tolerated by biological systems. | Creates a non-toxic environment suitable for cell adhesion, proliferation, and differentiation. | mdpi.comnih.gov |
| Structural Stability | π-π interactions contribute significantly to the stability of the folded or assembled peptide structures. | Ensures the mechanical integrity of the scaffold to support tissue formation. | rsc.orgnih.gov |
| Tunability | The peptide sequence can be modified to incorporate other functional groups or bioactive motifs. | Allows for the creation of "smart" scaffolds with tailored mechanical properties and cell-signaling capabilities. | frontiersin.orgresearchgate.net |
Integration into Drug Delivery Systems and Nanodevices
The unique chemical properties of H-Trp-Trp-Trp-OH make it a candidate for integration into advanced drug delivery systems and nanodevices. Its capacity for self-assembly into ordered nanostructures, such as nanotubes and nanoparticles, is a key attribute for these applications. frontiersin.orgnih.gov These self-assembled structures can serve as reservoirs or carriers for therapeutic agents, offering possibilities for controlled and targeted drug release. researchgate.net The tryptophan residues play a critical role, as their aromatic nature can facilitate the encapsulation of hydrophobic drugs through π-π stacking and other non-covalent interactions. nih.gov
One area of investigation involves the covalent attachment of H-Trp-Trp-Trp-OH to polymers to create amphiphilic copolymers for drug delivery. In a study focused on developing endosomolytic agents, H-Trp-Trp-Trp-OH was conjugated to a poly(malic acid) (PMLA) backbone. nih.gov The goal was to create a polymer (designated P/WWW) that could become membranolytic under acidic endosomal conditions, thereby facilitating the release of a drug payload into the cell cytoplasm. However, initial screening found that copolymers functionalized with 40% H-Trp-Trp-Trp-OH did not effectively induce membrane disruption in a liposome (B1194612) leakage assay, suggesting that while the concept is viable, further optimization of the hydrophobicity and charge balance is necessary. nih.gov
Beyond acting as a component of a larger polymer, the intrinsic properties of H-Trp-Trp-Trp-OH are valuable for nanodevices. The peptide is known to possess inherent antibacterial activity, which is a desirable feature for any implantable or injectable delivery system to prevent device-related infections. medchemexpress.commedchemexpress.com Furthermore, aromatic oligoamides and foldamers, which share structural principles with self-assembling tryptophan-rich peptides, are being explored for creating transmembrane pores and channels. google.comopenaleph.orgrsc.org These structures could be designed to respond to specific stimuli, such as pH or light, to release their cargo. The predictable self-assembly and structural stability of oligopeptides like H-Trp-Trp-Trp-OH make them attractive building blocks for such sophisticated nanodevices. openaleph.orgtandfonline.com
Advanced Characterization and Mechanistic Elucidation Methodologies
Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics and Quenching Mechanisms
Time-resolved fluorescence spectroscopy is a powerful technique for investigating the excited-state dynamics of tryptophan-containing peptides like H-Trp-Trp-Trp-OH. The intrinsic fluorescence of the tryptophan (Trp) residues is highly sensitive to the local environment, including polarity and interactions with neighboring molecules. mdpi.comnih.gov This sensitivity allows for the detailed study of phenomena such as fluorescence quenching.
Fluorescence quenching, the decrease in fluorescence intensity, can occur through several mechanisms, including static, dynamic (collisional), and sphere-of-action quenching. nih.govacs.org Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and a quencher, while dynamic quenching results from collisional encounters between the excited fluorophore and a quencher. mdpi.com The Stern-Volmer equation is often employed to distinguish between these mechanisms by analyzing the dependence of fluorescence intensity on the quencher concentration. mdpi.com
For tryptophan and its peptides, quenching can be induced by various factors. One significant mechanism is electron transfer from the excited indole (B1671886) ring to a nearby amide group in the peptide backbone, which is particularly efficient in polar environments. mdpi.comscirp.org The photophysical properties of Trp are governed by two close-lying excited states, ¹La and ¹Lb. mdpi.com The ¹La state possesses a large excited-state dipole moment, making its emission energy and, consequently, the fluorescence spectrum, highly dependent on the polarity of the surrounding medium. mdpi.comnih.gov
Studies on tryptophan and related dipeptides have shown that factors like pH can significantly influence the fluorescence quantum yield. scirp.org For instance, high pH can lead to a higher quantum yield due to the reduced efficiency of electron transfer quenching by the carboxylate ion. scirp.org Conversely, low pH can decrease the quantum yield by promoting electron transfer. scirp.org In peptides containing multiple tryptophans, like H-Trp-Trp-Trp-OH, intramolecular interactions and the formation of rotamers can lead to complex, multi-exponential fluorescence decay kinetics. instras.com
The following table summarizes common fluorescence quenching mechanisms observed for tryptophan residues.
| Quenching Mechanism | Description | Key Characteristics |
| Static Quenching | Formation of a non-fluorescent complex in the ground state. | Decrease in fluorescence intensity without a change in lifetime. |
| Dynamic (Collisional) Quenching | Deactivation of the excited state through collision with a quencher. | Decrease in both fluorescence intensity and lifetime. |
| Electron Transfer | Transfer of an electron from the excited tryptophan to an acceptor (e.g., peptide backbone). | A major cause of internal fluorescence quenching. mdpi.com |
| Förster Resonance Energy Transfer (FRET) | Non-radiative transfer of energy from a donor Trp to an acceptor molecule. | Efficiency is dependent on the distance and orientation between donor and acceptor. |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Dynamics
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled atomic-level insights into the structure and dynamics of peptides like H-Trp-Trp-Trp-OH in solution. acs.org Techniques such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) are central to determining the three-dimensional structure by measuring through-space proton-proton distances. nih.govpnas.org For a peptide rich in tryptophan, the aromatic protons of the indole rings are particularly informative for defining the peptide's fold, which is often stabilized by π-π stacking interactions between the tryptophan side chains. acs.org
The complexity of NMR spectra increases with molecular weight, and for larger systems, methods like Transverse Relaxation Optimized Spectroscopy (TROSY) in combination with isotopic labeling (e.g., ¹³C, ¹⁵N) are employed to overcome line broadening and enhance spectral resolution. acs.orgresearchgate.netbiorxiv.org Chemical shift deviations from random coil values serve as sensitive probes of secondary and tertiary structure formation. pnas.orgnih.gov For instance, the formation of a stable β-hairpin structure in tryptophan zipper peptides is evidenced by characteristic patterns in ¹H chemical shifts. scielo.br
NMR relaxation experiments, including measurements of spin-lattice (T₁) and spin-spin (T₂) relaxation times, provide information on molecular dynamics across a wide range of timescales. researchgate.net These experiments can quantify the flexibility of different regions of the peptide, such as the backbone and side chains, and characterize conformational exchange processes. biorxiv.org For peptides that undergo cooperative binding, NMR can elucidate the structural basis of this cooperativity by monitoring changes in chemical shifts and dynamics upon ligand binding. researchgate.netbiorxiv.org
The following table highlights key NMR parameters and the structural information they provide for peptides.
| NMR Parameter/Technique | Information Provided |
| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Secondary structure, local electronic environment, hydrogen bonding. nih.govscielo.br |
| Nuclear Overhauser Effect (NOE) | Inter-proton distances, crucial for 3D structure determination. nih.gov |
| Scalar Couplings (J-couplings) | Dihedral angles of the peptide backbone and side chains. |
| Relaxation Rates (T₁, T₂, Heteronuclear NOE) | Molecular dynamics, conformational flexibility, and exchange processes. researchgate.net |
| Paramagnetic Relaxation Enhancement (PRE) | Long-range distance restraints (up to ~35 Å). acs.org |
Transmission Electron Microscopy (TEM) for Aggregate Morphology and Nanostructure Visualization
Transmission Electron Microscopy (TEM) is a vital tool for visualizing the morphology of peptide aggregates and self-assembled nanostructures at high resolution. google.com For amyloidogenic peptides, TEM can reveal the formation of characteristic fibrillar structures. nih.gov The process often involves placing a diluted solution of the peptide onto a carbon-coated grid, followed by negative staining with a heavy metal salt, such as uranyl acetate, to enhance contrast. nih.govoup.com
Studies on tryptophan-containing peptides have shown that they can self-assemble into a variety of nanostructures, including nanotubes, nanofibrils, and spherical nanoparticles. nih.govresearchgate.netccspublishing.org.cn For example, the tripeptide H-Trp-Trp-Trp-OH has been shown to self-assemble into uniform spherical nanoparticles. ccspublishing.org.cn The morphology of these aggregates can be influenced by factors such as the amino acid sequence, concentration, and environmental conditions like pH. oup.comnih.gov For instance, some peptides form small, oligomer-like aggregates at one temperature, while assembling into dense, amyloid-like fibrillar meshes at a higher temperature. nih.gov
The dimensions of these nanostructures, such as the diameter of fibrils or the size of nanoparticles, can be measured from TEM micrographs. nih.govpreprints.org This morphological information is often correlated with data from other techniques, like Thioflavin T (ThT) binding assays, which confirm the amyloidogenic nature of the aggregates. nih.govrsc.org
The table below provides examples of nanostructures formed by tryptophan-containing peptides as observed by TEM.
| Peptide/System | Observed Morphology | Reference |
| h-TTL-derived peptide | Fibrillar structures with an average diameter of ~10 nm. nih.gov | nih.gov |
| H-Gaba-Trp-Trp-OH | Did not form nanofibrillar morphology, unlike other related peptides. researchgate.netrsc.org | researchgate.netrsc.org |
| H-Trp-Trp-Trp-OH | Uniform spherical nanoparticles. ccspublishing.org.cn | ccspublishing.org.cn |
| Myoglobin-derived peptides | Amyloid fibrils. oup.com | oup.com |
| Cyclo(L-Trp-L-Tyr) | Self-assembles into nanofibrils. preprints.org | preprints.org |
Bioinformatic and Chemoinformatic Approaches for Peptide Design and Functional Prediction
Bioinformatic and chemoinformatic tools are increasingly used to design novel peptides and predict their functions, leveraging the vast amount of sequence and activity data available in databases. unibe.chbiorxiv.org For antimicrobial peptides (AMPs), for example, machine learning models can be trained to identify physicochemical properties associated with specific activities, such as antiviral or anticancer actions. acs.org These models use descriptors calculated from the peptide sequence, such as amino acid composition, dipeptide and tripeptide composition, and various physicochemical properties. lenus.ienih.gov
For H-Trp-Trp-Trp-OH, which is rich in tryptophan, design principles often focus on the unique properties of this amino acid. Tryptophan's bulky, hydrophobic, and aromatic nature allows it to participate in strong π-π stacking interactions, which can be crucial for membrane insertion and disruption, a common mechanism for antimicrobial peptides. nih.gov Design templates, such as (WXYX)₃ where W is tryptophan, have been developed to create potent antimicrobial peptides. acs.org
Chemoinformatics facilitates the exploration of the vast chemical space of peptides. unibe.ch Machine learning algorithms, including Support Vector Machines (SVM), Random Forests (RF), and artificial neural networks, are employed to build predictive models for various peptide activities. lenus.ienih.gov These models can screen large virtual libraries of peptides to identify candidates with desired properties before they are synthesized and tested experimentally, significantly accelerating the discovery process. biorxiv.org For instance, AlphaFold 2, a deep learning-based tool, can predict the 3D structure of proteins and peptides with high accuracy, which can then be used to understand function and guide the design of new molecules. frontiersin.org
The following table lists some key chemoinformatic approaches and their applications in peptide science.
| Approach/Tool | Application |
| Machine Learning (SVM, RF, Neural Networks) | Prediction of biological activities (e.g., antimicrobial, anticancer, antiviral). acs.orglenus.ienih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating physicochemical properties of peptides with their biological activities. |
| Peptide Databases (e.g., APD3, CAMP) | Repositories of peptide sequences and their known functions, used for training predictive models. biorxiv.org |
| Molecular Dynamics (MD) Simulations | Simulating peptide behavior and interactions with other molecules (e.g., membranes) at an atomic level. |
| Structure Prediction (e.g., AlphaFold 2) | Predicting the 3D structure of peptides to infer function and guide design. frontiersin.org |
Future Perspectives and Translational Research Avenues for H Trp Trp Trp Oh
Exploration of H-Trp-Trp-Trp-OH Derivatives for Enhanced Bioactivity and Specificity
The inherent bioactivity of H-Trp-Trp-Trp-OH, including its observed antibacterial properties, provides a strong foundation for the development of novel derivatives with improved efficacy and target specificity. medchemexpress.com The modification of tryptophan residues within peptides is a key strategy for modulating drug-target interactions, stability, and bioavailability. hku.hksciencedaily.com
Recent advancements in peptide modification chemistry offer a plethora of tools for creating a diverse library of H-Trp-Trp-Trp-OH analogs. For instance, late-stage modification techniques, such as the clickable tryptophan modification strategy, allow for the installation of various functional groups onto the indole (B1671886) ring of tryptophan residues. hku.hksciencedaily.com This could be leveraged to fine-tune the physicochemical properties of the tri-tryptophan peptide.
The exploration of derivatives could involve several key strategies:
Substitution and Analogue Incorporation: Replacing one or more tryptophan residues with other natural or non-natural amino acids can significantly alter the peptide's properties. For example, the incorporation of fluorinated tryptophan analogs has been shown to maintain or even enhance the antimicrobial activity of peptides like tritrpticin, which also features a core of three consecutive tryptophan residues. nih.gov
Side-Chain Modification: The indole side chain of tryptophan is a prime target for chemical modification. Techniques like C2-sulfenylation can introduce a variety of functional groups, potentially enhancing interactions with biological targets. hku.hksciencedaily.com Additionally, metal-free photoinduced N-H alkylation offers a highly selective method for modifying the tryptophan indole ring. rhhz.net
Multivalency and Scaffolding: Presenting multiple copies of the H-Trp-Trp-Trp-OH motif on a central scaffold can dramatically enhance its bioactivity. Tripodal and tetrapodal derivatives of tryptophan have demonstrated potent antiviral activity, suggesting that multivalency is a crucial factor for the biological function of this type of compound. csic.es
These modifications can lead to derivatives with enhanced antimicrobial potency, reduced toxicity to mammalian cells, and improved stability in biological environments. Structure-activity relationship (SAR) studies will be crucial in systematically evaluating these new derivatives to identify candidates with optimal therapeutic profiles. acs.org
Table 1: Potential Modifications of H-Trp-Trp-Trp-OH and Their Expected Impact
| Modification Strategy | Example | Potential Impact on Bioactivity and Specificity |
| Amino Acid Substitution | Replacing one Trp with a fluorinated Trp analog | May enhance antimicrobial activity and provide probes for mechanistic studies. nih.gov |
| Side-Chain Functionalization | C2-sulfenylation of the indole ring | Can introduce diverse functional groups to fine-tune target interactions and improve pharmacokinetic properties. hku.hksciencedaily.com |
| Backbone Cyclization | Creating a cyclic version of the peptide | Can increase conformational rigidity and stability, potentially leading to higher receptor affinity and resistance to proteolysis. |
| Multivalent Presentation | Attaching multiple H-Trp-Trp-Trp-OH units to a scaffold | Can significantly increase binding avidity to target surfaces, such as viral capsids or bacterial membranes, leading to enhanced potency. csic.es |
Rational Design of Peptide-Based Therapeutics and Diagnostics Leveraging Tryptophan Motifs
The unique properties of tryptophan make it a valuable component in the rational design of peptide-based therapeutics and diagnostics. nih.govcambridge.org Tryptophan residues are frequently found in the complementarity-determining regions (CDRs) of antibodies, where their hydrophobic and structural characteristics contribute to strong and specific antigen binding. nih.gov The tri-tryptophan motif, in particular, presents a concentrated region of these desirable properties.
Therapeutic Applications:
The rational design of therapeutics based on H-Trp-Trp-Trp-OH can build upon the established roles of tryptophan-rich peptides in antimicrobial defense. scispace.comnih.gov The design process can be guided by structural studies of existing tryptophan-rich antimicrobial peptides (AMPs) to create novel peptides with enhanced activity against multidrug-resistant pathogens. asm.orgnih.govnih.gov For example, the arrangement of arginine and tryptophan residues to form idealized amphipathic helices has proven effective in developing potent AMPs. asm.orgnih.gov
Key considerations for therapeutic design include:
Amphipathicity: Designing peptides where the hydrophobic tryptophan residues are segregated from hydrophilic residues can enhance their ability to interact with and disrupt bacterial membranes. nih.gov
Charge and Hydrophobicity Balance: Optimizing the balance between cationic residues (like arginine or lysine) and hydrophobic tryptophan residues is crucial for maximizing antimicrobial selectivity and minimizing toxicity. asm.orgnih.gov
Structural Conformation: The secondary structure of the peptide, whether it's an α-helix or a β-sheet, can significantly influence its mechanism of action and efficacy. cambridge.orgnih.gov
Diagnostic Applications:
Tryptophan's intrinsic fluorescence properties make it a natural candidate for use in diagnostic tools. frontiersin.org Peptides containing tryptophan can be designed as probes for detecting specific biomolecules or for imaging biological processes. For instance, tryptophan-containing cyclic peptides have been used to create luminescent sensors for detecting specific molecules in biological media. cambridge.org
Furthermore, the ability of tryptophan-rich peptides to interact with specific cellular components can be harnessed for targeted delivery of imaging agents. By conjugating a diagnostic moiety to an H-Trp-Trp-Trp-OH-based peptide, it may be possible to develop probes that selectively accumulate in certain tissues or cell types.
Table 2: Examples of Tryptophan Motifs in Therapeutic and Diagnostic Design
| Application | Peptide Design Principle | Example Compound/System |
| Antimicrobial Therapy | Idealized amphipathic helix with segregated Arg and Trp residues | WR12 (a 12-residue peptide of Arg and Trp) asm.org |
| Antiviral Therapy | Multivalent presentation of Trp derivatives on a scaffold | Tetrapodal tryptophan derivatives with anti-HIV and anti-EV-A71 activity csic.es |
| Molecular Sensing | Cyclic peptide with a Trp residue for terbium luminescence enhancement | cy(WQETR) for detecting tromethamine cambridge.org |
| Cellular Imaging | Fluorescent nanotubes from self-assembled amino acids | Nanotubes from H-Trp-OH and H-Tyr-OH frontiersin.org |
Integration of Tryptophan-Rich Peptides into Complex Biological Systems and Smart Biomaterials
The self-assembly properties of peptides, including those rich in tryptophan, open up exciting possibilities for their integration into complex biological systems and the creation of "smart" biomaterials. nih.govmdpi.com These materials can be designed to respond to specific environmental cues and to interact with biological systems in a controlled manner.
Peptide-based hydrogels are a prime example of such smart biomaterials. frontiersin.org The self-assembly of short peptides can form nanofibrous networks that entrap large amounts of water, creating a biocompatible scaffold. nih.govfrontiersin.org Tryptophan residues can play a crucial role in driving this self-assembly through π-π stacking and hydrophobic interactions. frontiersin.org
Future research in this area could focus on:
Stimuli-Responsive Biomaterials: By incorporating specific functional groups into H-Trp-Trp-Trp-OH or its derivatives, it may be possible to create hydrogels that release encapsulated drugs in response to changes in pH, temperature, or the presence of specific enzymes. nih.gov
Bioactive Scaffolds for Tissue Engineering: Tryptophan-rich peptides can be integrated into biomaterials to mimic the natural extracellular matrix (ECM). mdpi.com These bioactive scaffolds can promote cell adhesion, proliferation, and differentiation, making them valuable for regenerative medicine. nih.govmdpi.com
Enhanced Drug Delivery Systems: The cell-penetrating properties of some tryptophan-containing peptides can be leveraged to improve the intracellular delivery of drugs. nih.gov By incorporating H-Trp-Trp-Trp-OH motifs into drug delivery vehicles, it may be possible to enhance their uptake by target cells.
The integration of tryptophan-rich peptides into these advanced materials requires a deep understanding of their self-assembly behavior and their interactions with other components of the system. Techniques like circular dichroism and fluorescence spectroscopy will be essential for characterizing the structural and dynamic properties of these complex systems. asm.orgnih.govacs.org
Table 3: Applications of Tryptophan-Rich Peptides in Biomaterials
| Biomaterial Type | Key Feature | Potential Application |
| Peptide Hydrogels | Self-assembly driven by tryptophan interactions | Controlled drug release, scaffolds for tissue engineering nih.govfrontiersin.org |
| Biomimetic Membranes | Mimicking the cell-adhesion properties of the ECM | Model systems for studying cell-ligand interactions nih.gov |
| Nanoparticle Drug Carriers | Enhanced cellular uptake due to tryptophan content | Targeted and intracellular drug delivery frontiersin.orgnih.gov |
| Bioactive Surfaces | Conjugation of peptides to material surfaces | Promoting cell adhesion and growth on medical implants mdpi.com |
Q & A
Basic Research Questions
Q. What are the standard methodologies for characterizing the structural conformation of H-Trp-Trp-Trp-OH in aqueous solutions?
- Methodological Answer : Use circular dichroism (CD) spectroscopy to analyze secondary structure (e.g., α-helix, β-sheet) in varying pH conditions. Pair this with nuclear magnetic resonance (NMR) spectroscopy to resolve tertiary interactions, particularly focusing on the indole rings of tryptophan residues. For validation, compare computational simulations (e.g., molecular dynamics) with experimental data to confirm folding patterns .
Q. How can researchers determine the minimal inhibitory concentration (MIC) of H-Trp-Trp-Trp-OH against Gram-positive and Gram-negative bacteria?
- Methodological Answer : Perform broth microdilution assays using standardized bacterial strains (e.g., E. coli and S. aureus). Prepare serial dilutions of the peptide (e.g., 0.5–256 µg/mL) in Mueller-Hinton broth. Incubate for 18–24 hours at 37°C and measure optical density (OD600) to assess growth inhibition. Include positive (e.g., ampicillin) and negative (vehicle-only) controls .
Q. What experimental controls are critical when assessing H-Trp-Trp-Trp-OH’s stability in cell culture media?
- Methodological Answer :
- Pre-analytical Controls : Test peptide degradation over time (0–72 hours) in media at 37°C using HPLC to quantify intact peptide.
- Matrix Effects : Compare stability in media vs. PBS to identify serum protease interference.
- Endpoint Controls : Include a protease inhibitor (e.g., PMSF) to distinguish chemical vs. enzymatic degradation .
Advanced Research Questions
Q. How can contradictory data on H-Trp-Trp-Trp-OH’s antimicrobial efficacy across studies be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of published MIC values, stratifying by variables such as:
- Bacterial Strain Variability : Use ATCC reference strains to minimize genetic drift.
- Assay Conditions : Standardize inoculum size (e.g., 1–5 × 10⁵ CFU/mL) and media composition.
- Data Normalization : Express efficacy relative to a control peptide (e.g., melittin) to account for inter-lab variability .
Q. What strategies optimize the delivery of H-Trp-Trp-Trp-OH across bacterial membranes without inducing cytotoxicity in mammalian cells?
- Methodological Answer :
- Lipid-Based Carriers : Encapsulate the peptide in liposomes and measure encapsulation efficiency via fluorescence quenching.
- Selective Permeabilization : Use checkerboard assays to identify synergies with sub-inhibitory concentrations of EDTA, which disrupts bacterial outer membranes.
- Cytotoxicity Screening : Perform MTT assays on human keratinocytes (HaCaT) to establish selectivity indices (SI = IC50 mammalian cells / MIC bacteria) .
Q. How can molecular docking studies predict H-Trp-Trp-Trp-OH’s interaction with bacterial lipid bilayers or protein targets?
- Methodological Answer :
- Target Selection : Use cryo-EM structures of bacterial membranes (e.g., E. coli outer membrane protein A) from the PDB database.
- Docking Parameters : Apply AutoDock Vina with flexible side chains for tryptophan residues. Set grid boxes to cover lipid headgroups and hydrophobic cores.
- Validation : Compare predicted binding energies with experimental surface plasmon resonance (SPR) data .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response curves of H-Trp-Trp-Trp-OH in antimicrobial assays?
- Methodological Answer : Use nonlinear regression (e.g., sigmoidal curve fitting in GraphPad Prism) to calculate EC50 values. Apply the Shapiro-Wilk test to confirm normality and use Welch’s t-test for heteroscedastic data. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) .
Q. How should researchers address batch-to-batch variability in synthetic H-Trp-Trp-Trp-OH?
- Methodological Answer :
- Quality Control : Require ≥95% purity (HPLC) and mass spectrometry (MS) verification from vendors.
- In-House Validation : Perform MALDI-TOF MS and amino acid analysis for each batch.
- Normalization : Adjust concentrations based on quantitative NMR using an internal standard (e.g., DSS) .
Ethical and Compliance Considerations
Q. Does research involving H-Trp-Trp-Trp-OH require IRB review if using human-derived bacterial isolates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
